Aramchol
Descripción general
Descripción
Aramchol, también conocido como ácido araquidil amido colanoico, es un fármaco en investigación desarrollado por Galmed Pharmaceuticals. Es un conjugado de ácido cólico y ácido araquídico, perteneciente a la clase de conjugados sintéticos de ácidos grasos/ácidos biliares. This compound se está explorando como un posible tratamiento para la esteatohepatitis no alcohólica (NASH), una forma más avanzada de enfermedad del hígado graso no alcohólico .
Aplicaciones Científicas De Investigación
Aramchol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: this compound se utiliza como compuesto modelo para estudiar los conjugados de ácidos grasos/ácidos biliares y sus propiedades químicas.
Biología: En la investigación biológica, this compound se utiliza para estudiar el metabolismo de los lípidos y sus efectos sobre la función hepática.
Medicina: this compound se está investigando como tratamiento para la esteatohepatitis no alcohólica (NASH) y la fibrosis hepática. .
Mecanismo De Acción
Aramchol ejerce sus efectos a través de dos vías principales:
Inhibición de la estearoil coenzima A desaturasa 1 (SCD1): this compound inhibe la actividad de SCD1 en el hígado, lo que lleva a una disminución en la síntesis de ácidos grasos y una reducción en el almacenamiento de triglicéridos y otros ésteres de ácidos grasos.
Activación de la Salida de Colesterol: This compound estimula el transportador ABCA1, una bomba de exportación de colesterol universal, lo que lleva a un aumento en la salida de colesterol y una mejora en el metabolismo de los lípidos.
Análisis Bioquímico
Biochemical Properties
Aramchol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme stearoyl coenzyme A desaturase 1 (SCD1). This compound inhibits the activity of SCD1 in the liver, leading to decreased synthesis of fatty acids and a reduction in storage triglycerides and other esters of fatty acids . This inhibition results in reduced liver fat, including triglycerides and free fatty acids, and an improvement in insulin resistance . Additionally, this compound activates the ATP-binding cassette transporter A1 (ABCA1), which is involved in cholesterol efflux and reverse cholesterol transport .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In hepatocytes, this compound reduces liver fat by downregulating the fatty acid synthetic enzyme SCD1 . This reduction in liver fat leads to decreased inflammation and fibrosis in the liver . This compound also influences cell signaling pathways, such as the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a role in lipid metabolism and inflammation . Furthermore, this compound has been shown to improve insulin sensitivity and glucose metabolism in liver cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. This compound inhibits the activity of SCD1 by binding to the enzyme and reducing its activity . This inhibition leads to decreased synthesis of monounsaturated fatty acids, which are essential for the formation of triglycerides and other lipid molecules . Additionally, this compound activates the ABCA1 transporter, promoting cholesterol efflux and reducing cholesterol accumulation in cells . This compound also modulates the expression of genes involved in lipid metabolism and inflammation, contributing to its overall therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound treatment leads to a significant reduction in liver fat content and fibrosis over a period of several weeks . The stability and degradation of this compound have been evaluated, and it has been found to be stable under physiological conditions . Long-term studies have demonstrated that this compound maintains its therapeutic effects on liver function and metabolic parameters over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater reductions in liver fat content and fibrosis . At very high doses, this compound may cause adverse effects, such as gastrointestinal disturbances and liver toxicity . It is important to determine the optimal dosage of this compound to achieve maximum therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including lipid metabolism and cholesterol transport. By inhibiting SCD1, this compound reduces the synthesis of monounsaturated fatty acids, which are key components of triglycerides and other lipid molecules . This compound also activates the ABCA1 transporter, promoting cholesterol efflux and reverse cholesterol transport . These effects contribute to the overall reduction in liver fat content and improvement in metabolic parameters .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by hepatocytes and other liver cells, where it exerts its therapeutic effects . This compound interacts with transporters and binding proteins, such as ABCA1, to facilitate its distribution within cells . The localization and accumulation of this compound in liver cells are essential for its therapeutic action .
Subcellular Localization
The subcellular localization of this compound is primarily within the liver cells, particularly in the endoplasmic reticulum and lipid droplets . This compound’s activity and function are influenced by its localization within these cellular compartments . The targeting signals and post-translational modifications of this compound direct it to specific organelles, where it can effectively inhibit SCD1 and promote cholesterol efflux .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Aramchol implica la reacción de 3β-amino-7α,12α-dihidroxi-5β-colano-24-ona de metilo con cloruro de ácido araquídico, seguida de hidrólisis utilizando hidróxido de sodio en metanol . La reacción se puede llevar a cabo en disolvente metanol utilizando reactivos de esterificación como ácido metanosulfónico, ácido p-toluensulfónico, cloruro de acetilo, ácido sulfúrico o cloruro de tionilo .
Métodos de Producción Industrial
Los métodos de producción industrial de this compound no están ampliamente documentados, pero la ruta sintética mencionada anteriormente proporciona una base para ampliar el proceso de producción. El uso de ácido cólico sin protección y la acilación utilizando cloruro de mesilo/cloruro de tosilo/cloruro de trifluoromesilo es un paso clave en la preparación .
Análisis De Reacciones Químicas
Tipos de Reacciones
Aramchol experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales dentro de la molécula.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y reactivos de sustitución como los haluros de alquilo. Las condiciones para estas reacciones varían según el resultado deseado y los grupos funcionales específicos que se están dirigiendo.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo.
Comparación Con Compuestos Similares
Compuestos Similares
Semaglutida: La semaglutida es otro compuesto que se está investigando para el tratamiento de NASH.
Aramchol Meglumina: This compound meglumina es una forma de sal mejorada de this compound con mayor solubilidad en agua y una exposición sistémica mejorada en comparación con la forma de ácido libre.
Singularidad de this compound
This compound es único debido a su doble mecanismo de acción, que se dirige tanto a la síntesis de ácidos grasos como a la salida de colesterol. Este enfoque dual permite efectos sinérgicos en la reducción de la grasa hepática y la mejora de los parámetros metabólicos. Además, el perfil de seguridad y eficacia de this compound, como se demostró en ensayos clínicos, lo distingue de otros inhibidores de SCD1 .
Propiedades
IUPAC Name |
(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50)/t32-,33+,34+,35-,36+,37+,38-,39+,42+,43+,44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKXZIQNFMOPBS-OOMQYRRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@H]1CC[C@]2([C@@H](C1)C[C@H]([C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H79NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179395 | |
Record name | Aramchol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246529-22-6 | |
Record name | (3β,5β,7α,12α)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]cholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=246529-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aramchol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246529226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aramchol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11860 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aramchol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICOMIDOCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE1Q24M65Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of arachidyl amido cholanoic acid (Aramchol)?
A: this compound primarily targets stearoyl-CoA desaturase 1 (SCD1) in the liver. [, , , ] SCD1 is a key enzyme involved in the biosynthesis of triglycerides, and its downregulation can lead to reduced liver fat accumulation. [, ]
Q2: How does this compound's interaction with SCD1 impact liver metabolism?
A: this compound acts as a potent downregulator of SCD1 protein expression. [, ] This downregulation leads to a decrease in triglyceride synthesis and enhances fatty acid β-oxidation, ultimately reducing liver fat content. []
Q3: Beyond SCD1, what other pathways are modulated by this compound?
A: this compound has been shown to activate AMPK and inhibit mTORC1, two key regulators of cellular metabolism. [] This modulation further contributes to its effects on fatty acid oxidation, oxidative phosphorylation, and glucose homeostasis. [] Additionally, this compound increases the flux through the transsulfuration pathway, leading to a rise in glutathione, a crucial cellular antioxidant. []
Q4: What is the role of ABCA1 in this compound's mechanism of action?
A: Research suggests that this compound enhances cholesterol efflux from cells through an ABCA1-dependent, but apoA-I-independent pathway. [, ] This suggests a potential role for this compound in reverse cholesterol transport, a process crucial for removing excess cholesterol from the body. []
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. Further investigation into chemical databases or manufacturer information would be required to obtain this information.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research papers do not present detailed spectroscopic data (e.g., NMR, IR) for this compound. To obtain this information, a search in specialized chemical databases or direct contact with the manufacturer might be necessary.
Q7: Has the stability of this compound been investigated under various conditions?
A7: While the provided research mentions this compound's administration in animal models and clinical trials, specific details regarding its stability under various conditions (temperature, pH, etc.) are not provided. Further research into formulation strategies and stability studies would be beneficial for understanding the compound's long-term storage and delivery.
Q8: Does this compound exhibit any catalytic properties?
A: Based on the provided research, this compound does not appear to possess catalytic properties. It primarily acts as a modulator of enzymatic activity (SCD1, AMPK) and influences metabolic pathways. [, , ]
Q9: Have any computational studies been conducted on this compound?
A9: The provided research does not mention any specific computational chemistry studies, such as molecular docking, simulations, or QSAR modeling, conducted on this compound. Exploring computational approaches could provide valuable insights into its binding interactions, pharmacokinetic properties, and potential for structural optimization.
Q10: How do structural modifications of this compound affect its activity?
A10: The provided research papers do not delve into detailed structure-activity relationship studies of this compound and its analogues. Investigating the impact of structural modifications on activity, potency, and selectivity towards SCD1 and other targets would be valuable for future drug development efforts.
Q11: What formulation strategies have been explored to enhance this compound's stability, solubility, or bioavailability?
A11: Specific details about this compound's formulation and strategies employed to improve its stability, solubility, and bioavailability are not included in the provided research. Further investigation into different formulation approaches, such as nanoparticle encapsulation or prodrug design, could potentially enhance its therapeutic potential.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A12: While the provided research mentions this compound's administration in various models, comprehensive pharmacokinetic data on its absorption, distribution, metabolism, and excretion (ADME) profile are not discussed in detail. Conducting thorough ADME studies is crucial for understanding the compound's behavior in vivo and optimizing its dosing regimen for therapeutic efficacy.
Q13: How does the dosage of this compound affect its efficacy in preclinical models?
A: Research indicates a potential dose-dependent effect of this compound on liver parameters. For instance, in a mouse model of non-alcoholic steatohepatitis (NASH), this compound at a dose of 5 mg/kg/day showed a more pronounced improvement in steatohepatitis and fibrosis compared to a lower dose of 1 mg/kg/day. [] This suggests that optimizing the dose is crucial for maximizing its therapeutic benefits.
Q14: What in vitro models have been used to study this compound's effects?
A: this compound's effects have been investigated using isolated primary mouse hepatocytes. [] These studies helped elucidate its impact on AMPK and mTORC1 signaling pathways, leading to changes in fatty acid metabolism and oxidative phosphorylation. [] Further exploration using other relevant in vitro models, such as hepatic stellate cells or macrophages, could provide a more comprehensive understanding of its therapeutic potential.
Q15: Which animal models have been employed to evaluate this compound's efficacy in NAFLD/NASH?
A: Two main animal models have been used to evaluate this compound's effects: the methionine- and choline-deficient (MCD) diet model [, ] and the thioacetamide (TAA)-induced liver fibrosis model. [] These models mimic key aspects of NAFLD/NASH and fibrosis, respectively, allowing researchers to assess the compound's therapeutic potential.
Q16: What were the key findings from the clinical trial investigating this compound in NAFLD patients?
A: A phase 2b clinical trial demonstrated that this compound effectively reduced liver fat content in patients with NAFLD. [, , ] A significant reduction in liver fat was observed in the group receiving 300 mg/day of this compound compared to the placebo group. [] Additionally, the study suggested a potential dose-response relationship, as a lower dose (100 mg/day) showed a non-significant reduction in liver fat. []
Q17: Are there any known mechanisms of resistance to this compound?
A17: The provided research papers do not mention any specific mechanisms of resistance to this compound. Further investigation into the development of potential resistance mechanisms, particularly after long-term treatment, is crucial for understanding the drug's limitations and potential long-term efficacy.
Q18: Have any specific biomarkers been identified to predict the efficacy of this compound or monitor treatment response?
A: Although the provided research papers do not highlight specific biomarkers for predicting this compound's efficacy, they emphasize the need for non-invasive biomarkers to monitor treatment response and identify potential adverse effects. [] Further research focusing on identifying such biomarkers, potentially related to SCD1 activity, lipid metabolism, or inflammatory pathways, would be valuable for personalized treatment approaches.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.